molecular formula C21H19N3O3 B2412533 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)prop-2-en-1-one CAS No. 1396891-62-5

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)prop-2-en-1-one

Cat. No. B2412533
CAS RN: 1396891-62-5
M. Wt: 361.401
InChI Key: OOEYCFLFMOLFNZ-QPJJXVBHSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H19N3O3 and its molecular weight is 361.401. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research by Adnan, Hassan, & Thamer (2014) explored the synthesis of various heterocyclic compounds, including azo compounds, Schiff bases, and chalcone derivatives. These compounds are significant for their potential applications in various pharmaceutical and chemical processes.

Antimicrobial Action

A study conducted in 2022 by S. Ch demonstrated the antimicrobial action of related compounds. These findings suggest potential applications in combating microbial infections.

Anti-inflammatory Activity

Kalsi et al. (1990) reported on the synthesis of azetidinones and their testing for anti-inflammatory activity. The findings indicate the potential use of these compounds in the development of new anti-inflammatory drugs (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).

Anticancer Agents

Rashid, Husain, & Mishra (2012) synthesized benzimidazoles bearing oxadiazole nucleus and screened them for anticancer activity. One compound emerged as a lead compound, suggesting a potential route for developing new anticancer therapies (Rashid, Husain, & Mishra, 2012).

Corrosion Inhibition

In 2018, Ammal, Prajila, & Joseph studied 1,3,4-oxadiazole derivatives for their corrosion inhibition ability towards mild steel, indicating their potential application in industrial processes for protecting metals (Ammal, Prajila, & Joseph, 2018).

PET Radiotracers for Alzheimer's Disease Imaging

Gao, Wang, & Zheng (2018) synthesized carbon-11-labeled CK1 inhibitors as potential PET radiotracers for imaging Alzheimer's disease. This research opens up possibilities for better diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2018).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-13-2-5-16-17(8-13)23-21(22-16)15-10-24(11-15)20(25)7-4-14-3-6-18-19(9-14)27-12-26-18/h2-9,15H,10-12H2,1H3,(H,22,23)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEYCFLFMOLFNZ-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C=CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)prop-2-en-1-one

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